4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethoxy, methoxy, and nitro groups
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the transforming growth factor-β1 (tgf-β1) induced epithelial-mesenchymal transformation (emt) in type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The addition of a methoxy group to the aromatic ring.
These steps often require specific reagents and conditions, such as strong acids for nitration, methanol and a base for methoxylation, and difluoromethylating agents for difluoromethoxylation .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the difluoromethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a carboxylic acid derivative, while reduction can produce an amine-substituted benzoic acid .
Scientific Research Applications
4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-Difluoromethoxy-3-hydroxybenzoic acid
- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid
- 4-Difluoromethoxy-3-methoxybenzoic acid
Uniqueness
4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(difluoromethoxy)-5-methoxy-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO6/c1-17-6-2-4(8(13)14)5(12(15)16)3-7(6)18-9(10)11/h2-3,9H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAFMMNHUKTIFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.